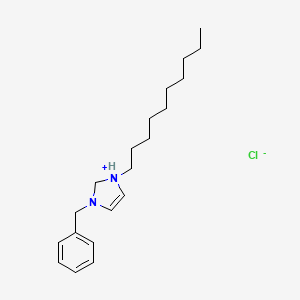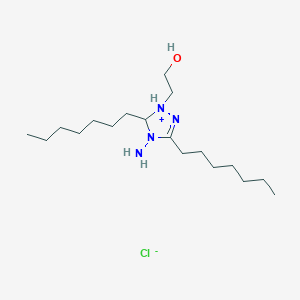
4-Amino-3,5-diheptyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3,5-diheptyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is a chemical compound with the molecular formula C18H39ClN4O It is a member of the triazolium family, characterized by the presence of a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-diheptyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride typically involves the reaction of appropriate heptyl-substituted triazole precursors with hydroxyethylating agents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
化学反応の分析
Types of Reactions
4-Amino-3,5-diheptyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of substituted triazolium compounds.
科学的研究の応用
4-Amino-3,5-diheptyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other triazolium compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in various industrial processes, including the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Amino-3,5-diheptyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-Amino-3,5-diheptyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-1,2,4-triazole
- 4-Amino-3,5-diheptyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide
Uniqueness
4-Amino-3,5-diheptyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is unique due to its specific structural features, such as the presence of a hydroxyethyl group and a chloride ion
特性
CAS番号 |
59944-45-5 |
|---|---|
分子式 |
C18H39ClN4O |
分子量 |
363.0 g/mol |
IUPAC名 |
2-(4-amino-3,5-diheptyl-1,5-dihydro-1,2,4-triazol-1-ium-1-yl)ethanol;chloride |
InChI |
InChI=1S/C18H38N4O.ClH/c1-3-5-7-9-11-13-17-20-21(15-16-23)18(22(17)19)14-12-10-8-6-4-2;/h18,23H,3-16,19H2,1-2H3;1H |
InChIキー |
APPPUYQXKNZIDX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1[NH+](N=C(N1N)CCCCCCC)CCO.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


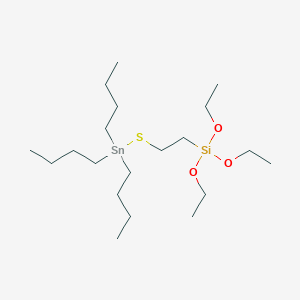
![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)

![2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14595033.png)



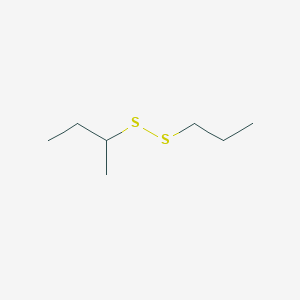
![2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14595049.png)
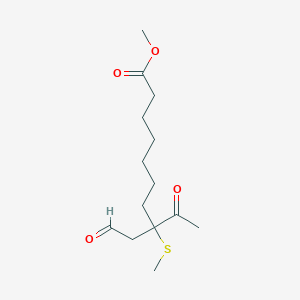

![6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14595067.png)
![3,3'-[(Benzylazanediyl)bis(methylene)]dibenzoic acid](/img/structure/B14595074.png)
